molecular formula C13H8Br2 B15245476 2,6-dibromo-9H-fluorene

2,6-dibromo-9H-fluorene

Cat. No.: B15245476
M. Wt: 324.01 g/mol
InChI Key: YJRWDSLOFBJWCX-UHFFFAOYSA-N
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Description

2,6-Dibromo-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions on the fluorene ring. It is commonly used in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-9H-fluorene can be synthesized through the bromination of fluorene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dibromo-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s aromatic structure also allows it to participate in π-π interactions, making it useful in materials science applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9H-fluorene
  • 9,9-Dihexyl-2,7-dibromofluorene
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Uniqueness

2,6-Dibromo-9H-fluorene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to other brominated fluorenes .

Properties

Molecular Formula

C13H8Br2

Molecular Weight

324.01 g/mol

IUPAC Name

2,6-dibromo-9H-fluorene

InChI

InChI=1S/C13H8Br2/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)12/h1-4,6-7H,5H2

InChI Key

YJRWDSLOFBJWCX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br

Origin of Product

United States

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